Pharmacokinetic Profiling of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane: A Technical Whitepaper
Pharmacokinetic Profiling of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane: A Technical Whitepaper
Executive Overview
The compound 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane represents a privileged chemical scaffold frequently utilized in the development of central nervous system (CNS) therapeutics and oncology drugs. Featuring an electron-withdrawing arylsulfonyl group, a lipophilic halogenated phenyl ring, and a basic homopiperazine (diazepane) core, this structural motif is a cornerstone in the design of [1] and [4].
As a Senior Application Scientist, I have designed this whitepaper to deconstruct the pharmacokinetic (PK) profiling of this specific molecule. Rather than merely presenting standard operating procedures, this guide explores the causality between the molecule's physicochemical properties and its ADME (Absorption, Distribution, Metabolism, and Excretion) behavior , providing self-validating protocols for rigorous preclinical evaluation.
Structural Causality in ADME Behavior
The pharmacokinetic fate of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane is hardcoded into its molecular architecture. Understanding these structural drivers is critical for designing appropriate bioanalytical and in vivo assays:
-
The 4-Bromophenyl Group: The heavy bromine atom at the para position blocks aromatic hydroxylation (a common Phase I metabolic liability). However, it significantly increases the lipophilicity (LogP ~3.0), which drives high plasma protein binding (>90%) and facilitates passive diffusion across the blood-brain barrier (BBB).
-
The Sulfonamide Linkage: This functional group is generally resistant to hydrolysis in plasma, ensuring systemic stability. However, during collision-induced dissociation (CID) in mass spectrometry,[3], a phenomenon that dictates our choice of MRM transitions during LC-MS/MS bioanalysis.
-
The 4-Methyl-1,4-Diazepane Ring: The tertiary amine possesses a pKa of ~8.5. At physiological pH (7.4), the molecule is predominantly ionized. This basicity, coupled with lipophilicity, drives extensive tissue partitioning, resulting in a high Volume of Distribution (Vd). Furthermore, the N-methyl group serves as the primary soft spot for [2].
Fig 1: PK profiling cascade for 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane.
In Vitro Pharmacokinetic Profiling Protocols
To prevent late-stage attrition, in vitro profiling must be treated as a self-validating system where controls prove the integrity of the assay before the test compound data is even considered.
Microsomal Metabolic Stability (Phase I)
Because the 4-bromophenyl ring is metabolically shielded, clearance is driven by the N-demethylation of the diazepane ring.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) to keep the final DMSO concentration <0.1% (preventing CYP inhibition).
-
Incubation: Mix the compound with human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL.
-
Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate cofactor for CYP450 enzymes; its omission in a parallel negative control validates that any observed degradation is strictly CYP-mediated.
-
Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing a Stable Isotope Labeled (SIL) internal standard. Causality: Cold solvent precipitates microsomal proteins, halting the reaction instantly and extracting the analyte.
-
Self-Validation Check: Run parallel incubations with Testosterone (CYP3A4 substrate) and Dextromethorphan (CYP2D6 substrate). The assay is only deemed valid if these controls show >50% depletion within 30 minutes, proving the microsomes are enzymatically active.
Fig 2: CYP450-mediated phase I metabolic pathways of the 4-methyl-1,4-diazepane scaffold.
In Vivo Pharmacokinetic Profiling & Bioanalysis
Moving from in vitro to in vivo requires a robust bioanalytical framework. For basic, lipophilic amines, tissue distribution is rapid, meaning plasma concentrations will drop quickly during the distribution phase (alpha phase) before settling into the elimination phase (beta phase).
Rodent PK Study Design (Rat Model)
Step-by-Step Methodology:
-
Formulation: Due to the compound's lipophilicity, formulate the Intravenous (IV) dose (1 mg/kg) in 5% DMSO / 10% Solutol HS15 / 85% Saline. Formulate the Oral (PO) dose (5 mg/kg) in 0.5% Methylcellulose. Causality: True PK parameters cannot be calculated if the compound precipitates in the bloodstream; Solutol ensures micellar solubilization for IV delivery.
-
Dosing & Sampling: Administer to male Sprague-Dawley rats (n=3 per route). Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Plasma Processing: Centrifuge blood at 4,000 x g for 10 minutes at 4°C. Transfer plasma to pre-chilled tubes.
LC-MS/MS Bioanalytical Quantification
Step-by-Step Methodology:
-
Chromatography: Utilize a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: The gradient must start at 5% organic to retain the polar N-desmethyl metabolite (M1), then ramp to 95% organic to efficiently elute the highly lipophilic parent compound.
-
Mass Spectrometry: Operate in Positive Electrospray Ionization (ESI+) mode. The basic diazepane nitrogen readily accepts a proton to form the [M+H]+ ion at m/z 333 (for the 79Br isotope) and m/z 335 (for the 81Br isotope).
-
Self-Validation Check (System Suitability): The analytical run is only accepted if the Internal Standard (IS) peak area variation is ≤15% across all biological samples. This proves that matrix effects (ion suppression from plasma phospholipids) and extraction recoveries are constant and normalized.
Quantitative Data Presentation
Based on the physicochemical properties of the arylsulfonyl-diazepane class, the following tables summarize the expected quantitative data profile.
Table 1: Physicochemical and In Vitro ADME Properties
| Parameter | Value / Expected Profile | Mechanistic Rationale |
| Molecular Weight | 333.24 g/mol | Falls within Lipinski's Rule of 5. |
| LogP (Predicted) | 2.8 - 3.2 | Driven by the 4-bromophenyl group; optimal for BBB penetration. |
| pKa (Basic Amine) | ~8.5 | Protonated at physiological pH; increases aqueous solubility. |
| Plasma Protein Binding | >90% | High lipophilicity drives strong affinity for human serum albumin. |
| Caco-2 Permeability ( Papp ) | >10 × 10⁻⁶ cm/s | High permeability; un-ionized fraction readily crosses lipid bilayers. |
Table 2: Simulated In Vivo Pharmacokinetic Parameters (Rat Model)
| PK Parameter | IV Dosing (1 mg/kg) | PO Dosing (5 mg/kg) | Interpretation |
| Cmax (ng/mL) | N/A | 450 - 600 | Rapid absorption expected due to high permeability. |
| Tmax (h) | N/A | 0.5 - 1.0 | Fast onset; typical for basic lipophilic amines. |
| Clearance ( CL ) | 15 - 25 mL/min/kg | N/A | Moderate clearance, primarily via hepatic CYP3A4/2D6. |
| Volume of Distribution ( Vss ) | 3.5 - 5.0 L/kg | N/A | High Vd indicates extensive distribution into deep tissue (CNS/fat). |
| Half-life ( T1/2 ) | 2.5 - 4.0 h | 3.0 - 4.5 h | Suitable for once or twice-daily dosing in larger mammals. |
| Bioavailability ( F% ) | N/A | 40% - 60% | Moderate first-pass metabolism limits absolute bioavailability. |
Conclusion
The pharmacokinetic profiling of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane requires a nuanced understanding of its structural liabilities. The lipophilic 4-bromophenyl group ensures excellent tissue penetration but drives high protein binding, while the N-methyl diazepane ring acts as the primary metabolic soft spot. By deploying self-validating in vitro assays and rigorous LC-MS/MS methodologies that account for the unique fragmentation of sulfonyl-diazepanes, researchers can accurately map the ADME profile of this highly valuable medicinal chemistry scaffold.
References
-
Structure-Based Design and Optimization of FPPQ, a Dual-Acting 5-HT3 and 5-HT6 Receptor Antagonist with Antipsychotic and Procognitive Properties ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
In vitro metabolic characterization of orbitazine, a novel derivative of the PAC-1 anticancer agent PubMed (Journal of Pharmacy and Pharmacology) URL:[Link]
-
A unique sequential C-S or N-S inductive cleavage and retro-Diels-Alder fragmentation mechanism for alkylsulfonyl piperidine- and piperazine-containing compounds PubMed (Rapid Communications in Mass Spectrometry) URL:[Link]
-
Design, Synthesis, Anticancer Screening, and Virtual Analysis of New 7-Sulfonyldiazepane- and 7-Sulfonylpiperazine-Substituted Oxazolo[4,5- d ]pyrimidines ResearchGate (SynOpen) URL:[Link]
